Cas no 2227852-57-3 (rac-(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropylmethanamine)

Technical Introduction: rac-(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropylmethanamine is a chiral cyclopropylamine derivative featuring a substituted phenyl ring with ethoxy and methoxy functional groups. This compound is of interest in medicinal chemistry and pharmaceutical research due to its stereospecific structure, which may influence receptor binding affinity and metabolic stability. The cyclopropane ring enhances conformational rigidity, potentially improving selectivity in biological interactions. The ethoxy and methoxy substituents on the phenyl ring offer opportunities for further derivatization, making it a versatile intermediate in drug discovery. Its well-defined stereochemistry (1R,2R) ensures reproducibility in synthesis and application studies. Suitable for use in asymmetric synthesis and as a building block for bioactive molecules.
rac-(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropylmethanamine structure
2227852-57-3 structure
Product Name:rac-(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropylmethanamine
CAS No:2227852-57-3
MF:C13H19NO2
MW:221.29546380043
CID:6307983
PubChem ID:165667886
Update Time:2025-06-25

rac-(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropylmethanamine
    • rac-[(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropyl]methanamine
    • 2227852-57-3
    • EN300-1819679
    • Inchi: 1S/C13H19NO2/c1-3-16-12-6-4-5-10(13(12)15-2)11-7-9(11)8-14/h4-6,9,11H,3,7-8,14H2,1-2H3/t9-,11+/m0/s1
    • InChI Key: UFWIJCUXNWMNHJ-GXSJLCMTSA-N
    • SMILES: O(C)C1C(=CC=CC=1[C@@H]1C[C@H]1CN)OCC

Computed Properties

  • Exact Mass: 221.141578849g/mol
  • Monoisotopic Mass: 221.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 44.5Ų

rac-(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropylmethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1819679-1g
rac-[(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropyl]methanamine
2227852-57-3
1g
$1299.0 2023-09-19
Enamine
EN300-1819679-5g
rac-[(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropyl]methanamine
2227852-57-3
5g
$3770.0 2023-09-19
Enamine
EN300-1819679-10g
rac-[(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropyl]methanamine
2227852-57-3
10g
$5590.0 2023-09-19
Enamine
EN300-1819679-0.05g
rac-[(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropyl]methanamine
2227852-57-3
0.05g
$1091.0 2023-09-19
Enamine
EN300-1819679-0.1g
rac-[(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropyl]methanamine
2227852-57-3
0.1g
$1144.0 2023-09-19
Enamine
EN300-1819679-0.25g
rac-[(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropyl]methanamine
2227852-57-3
0.25g
$1196.0 2023-09-19
Enamine
EN300-1819679-0.5g
rac-[(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropyl]methanamine
2227852-57-3
0.5g
$1247.0 2023-09-19
Enamine
EN300-1819679-1.0g
rac-[(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropyl]methanamine
2227852-57-3
1g
$1299.0 2023-06-01
Enamine
EN300-1819679-2.5g
rac-[(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropyl]methanamine
2227852-57-3
2.5g
$2548.0 2023-09-19
Enamine
EN300-1819679-5.0g
rac-[(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropyl]methanamine
2227852-57-3
5g
$3770.0 2023-06-01

Additional information on rac-(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropylmethanamine

Professional Introduction to rac-(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropylmethanamine and CAS No. 2227852-57-3

Rac-(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropylmethanamine is a meticulously crafted compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by the CAS number 2227852-57-3, represents a fascinating intersection of structural complexity and potential biological activity. The molecular architecture of this compound features a cyclopropylmethanamine core, which is appended with a phenyl ring substituted with ethoxy and methoxy groups at the 3rd and 2nd positions, respectively. Such structural motifs are often explored for their unique interactions with biological targets.

The significance of this compound lies in its potential applications in drug discovery and development. The cyclopropyl group, known for its rigid three-membered ring structure, can introduce conformational constraints that may enhance binding affinity to specific protein targets. Additionally, the presence of aromatic rings with electron-donating substituents can modulate electronic properties, influencing interactions with biological systems. Recent studies have highlighted the importance of such structural features in designing molecules with improved pharmacokinetic profiles.

In the realm of medicinal chemistry, the synthesis and characterization of rac-(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropylmethanamine have been subjects of intense investigation. The stereochemistry of the cyclopropylmethanamine moiety is particularly crucial, as enantiomeric purity can significantly impact biological activity. Advanced synthetic methodologies have been employed to achieve high enantiomeric excesses, ensuring that the compound's potential is fully realized in preclinical studies.

The phenyl ring substituents in rac-(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropylmethanamine are strategically positioned to interact with biological targets in a manner that maximizes efficacy while minimizing off-target effects. The ethoxy and methoxy groups introduce polar functionalities that can engage in hydrogen bonding or other polar interactions with protein or nucleic acid targets. This feature is particularly relevant in the design of molecules targeting receptors or enzymes involved in critical cellular processes.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of rac-(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropylmethanamine to various biological targets. Molecular docking studies have suggested that this compound may exhibit inhibitory activity against certain enzymes or receptors implicated in diseases such as cancer and inflammation. These computational insights have guided experimental efforts, leading to more targeted synthesis and optimization campaigns.

The pharmacological evaluation of rac-(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropylmethanamine has revealed promising preliminary results. In vitro assays have demonstrated that this compound interacts with specific biological targets in a manner consistent with its intended therapeutic profile. Further studies are underway to elucidate its mechanism of action and to assess its potential as a lead compound for drug development.

The synthetic route to rac-(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropylmethanamine exemplifies the ingenuity of modern organic synthesis. Key steps involve stereoselective transformations that establish the desired (1R,2R) configuration of the cyclopropylmethanamine core. These synthetic strategies highlight the importance of innovative methodologies in accessing complex molecular structures that may yield novel therapeutic agents.

The role of rac-(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropylmethanamine in interdisciplinary research underscores its versatility as a chemical probe and potential drug candidate. Its unique structural features make it an attractive scaffold for further derivatization, allowing researchers to explore a wide range of biological activities. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing next-generation therapeutics.

The future prospects for rac-(1R,2R)-2-(3-ethoxy-2-methoxyphenyl)cyclopropylmethanamine are bright, given its promising preclinical data and structural attributes. Continued investigation into its pharmacological properties will be essential to fully realize its potential as a therapeutic agent. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in translating laboratory findings into clinical applications that benefit patients worldwide.

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD